ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride
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Overview
Description
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route often includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biological studies.
Medicine: Due to its triazole structure, it has been investigated for its antifungal, antibacterial, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]amine hydrochloride can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole structure.
Itraconazole: Another antifungal compound with a broader spectrum of activity.
Voriconazole: A triazole derivative used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other triazole derivatives.
Properties
CAS No. |
2413875-95-1 |
---|---|
Molecular Formula |
C12H16ClFN4 |
Molecular Weight |
270.7 |
Purity |
95 |
Origin of Product |
United States |
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